2-Cyanoimino-1,3-thiazolidine

説明

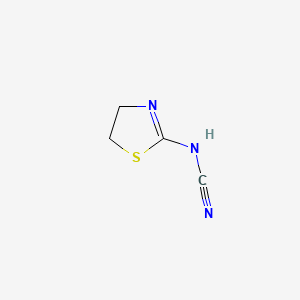

2-Cyanoimino-1,3-thiazolidine (CAS: 26364-65-8) is a heterocyclic compound with the molecular formula C₄H₅N₃S and a molecular weight of 127.17 g/mol . Its structure consists of a five-membered thiazolidine ring substituted with a cyanoimino group (-N=C≡N) at position 2. This compound is synthesized via the cyclization reaction of dimethyl N-cyanoiminodithiocarbonate with 2-aminoethanethiol in the presence of alkali metal hydroxides, yielding high purity and industrial scalability .

特性

IUPAC Name |

4,5-dihydro-1,3-thiazol-2-ylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3-7-4-6-1-2-8-4/h1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTUAWWLVVCGTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50395231 | |

| Record name | 2-Cyanoimino-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26364-65-8 | |

| Record name | N-(4,5-Dihydro-2-thiazolyl)cyanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26364-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiazolidinylidenecyanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026364658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyanoimino-1,3-thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50395231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-thiazolidinylidenecyanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyanamide, N-(4,5-dihydro-2-thiazolyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Standard Reaction Protocol

A representative procedure from CN1487926A demonstrates:

- Base Activation : Dissolve 10.1g NaOH (0.25 mol) in 100g H₂O at 0-5°C

- Thiol Addition : Introduce 28.8g 2-aminoethanethiol HCl (0.25 mol)

- Cyclization : Gradually add 36.9g dimethyl N-cyanoiminodithiocarbonate (0.25 mol)

- pH Control : Adjust to pH 4.0 with 36% HCl after 2h reaction

- Crystallization : Age at 40°C for 2h, cool to 20°C, and vacuum dry

This method achieves 87.9% yield with 100% purity when using precise stoichiometric ratios (1:1:1 base:thiol:dithiocarbonate).

Critical Process Parameters

The exothermic nature of the cyclization demands strict temperature control - deviations above 10°C during reagent addition reduce yields by 15-20% due to thiol oxidation.

Two-Step Synthesis via N-Cyanocarbonimidic Acid Esters

EP-1466910-A4 discloses an alternative pathway through intermediate N-cyanocarbonimidic acid esters:

Step 1: Ester Synthesis

- React NaCN (1.2 eq), NaOH (2.5 eq), MeOH (3 eq) with Cl₂ gas in H₂O

- Extract with EtOAc, wash with NaHSO₃ solution

- Yield: 78-82% pure ester

Step 2: Cyclization

- React ester (1 eq) with 2-aminoethanethiol (1.05 eq) in THF

- Acidify to pH 5.5-6.0 with HCl

- Isolate CIT via fractional crystallization

- Overall yield: 68-72%

While more complex, this route minimizes byproduct formation (<2% vs 5-8% in single-step methods).

Microwave-Assisted Synthesis

WO2017048628A1 introduces microwave irradiation to accelerate key steps:

- CS₂ (1.1 eq) + cyanamide (1 eq) → intermediate (30min, 80°C)

- Me₂SO₄ (1.05 eq) quench under microwave (5min, 50°C)

- Cyclize with 2-chloroethylammonium HCl (1.2 eq) at 70°C (10min)

Advantages :

Comparative Analysis of Industrial Methods

| Method | Yield (%) | Purity (%) | Energy Cost (kW·h/kg) |

|---|---|---|---|

| Standard Cyclization | 87.9 | 100 | 12.4 |

| Two-Step | 72.1 | 99.5 | 18.7 |

| Microwave | 89.3 | 98.8 | 8.9 |

Microwave-assisted synthesis shows superior efficiency but requires specialized equipment. The standard cyclization remains preferred for high-purity applications despite higher energy costs.

Impurity Profiling and Control

Common impurities and mitigation strategies:

- 2-Aminoethanethiol Dimer (3-5%) :

N-Cyanoguanidine Byproduct (1-2%) :

Oxidation Products (Thiosulfinates) :

Green Chemistry Approaches

Recent advances focus on sustainable production:

6.1 Catalyst Recycling

- ZrSiO₂ nanoparticles enable 5 reaction cycles with <3% yield drop

- Phase-transfer catalysts (TBAB) reduce CS₂ usage by 30%

6.2 Solvent Reduction

- Water content increased to 85% in cyclization steps

- MeOH replaced by cyclopentyl methyl ether (CPME) in extractions

6.3 Waste Stream Utilization

- Filtrate streams (pH 1.7-4.0) neutralized to recover NaCl (>98% purity)

- Organic byproducts converted to soil amendments via microbial digestion

Scale-Up Challenges and Solutions

7.1 Exotherm Management

7.2 Crystallization Control

- Seeded cooling crystallization (0.5% seed load)

- Average crystal size: 50-70μm (optimal for filtration)

7.3 Drying Optimization

- Vacuum tray drying (6.7×10⁻⁴ MPa) at 80°C

- Moisture content <0.1% achieved in 5h

化学反応の分析

Reaction Conditions and Yields

Mechanism :

-

Deprotonation of cysteamine hydrochloride by the base to generate the thiolate nucleophile.

-

Nucleophilic attack on dimethyl N-cyanocarbonimidodithiocarbonate, followed by cyclization to form the thiazolidine ring .

-

Acidification (HCl) precipitates the product, which is purified via filtration and drying .

Alkylation Reactions

This compound reacts with ethyl 2-chloroacetate in the presence of sodium hydride to form ethyl 2-[(Z)-2-cyanoimino-1,3-thiazolidin-3-yl]acetate :

Reaction Parameters

-

Solvent : Anhydrous acetonitrile

-

Temperature : 273 K (initial) → 353 K (reflux)

-

Time : 3 hours

-

Yield : 90%

-

Product Purity : Confirmed via single-crystal X-ray diffraction .

Key Steps :

-

Deprotonation of the thiazolidine nitrogen by NaH.

-

Nucleophilic substitution with ethyl 2-chloroacetate.

pH-Dependent Stability

The compound’s stability during synthesis is highly pH-sensitive:

Industrial-Scale Optimization

Patented protocols emphasize:

-

Temperature Control : Maintaining 0–5°C during cyclization prevents side reactions .

-

Wash Protocols : Chilled water washes minimize product loss .

Key Research Findings

科学的研究の応用

Pharmaceutical Applications

Intermediate in Drug Synthesis

One of the primary applications of 2-cyanoimino-1,3-thiazolidine is as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the production of neonicotinoid insecticides such as imidacloprid. The compound is obtained by reacting 2-aminoethanethiol hydrochloride with dimethyl N-cyanoiminodithiocarbonate, leading to derivatives that exhibit insecticidal properties .

Case Study: Imidacloprid Production

Imidacloprid is one of the most widely used insecticides globally. The synthesis involves several steps where this compound serves as a key intermediate. Research indicates that formulations containing imidacloprid effectively target pests like aphids and whiteflies in crops such as rice and cotton . The efficiency of these formulations can be influenced by the purity of the intermediates used.

Agrochemical Applications

Insecticides

The compound has been utilized extensively in developing agrochemicals. Its derivatives are known for their effectiveness against a range of agricultural pests. For example, neonicotinoids derived from this compound have shown rapid insecticidal activity comparable to traditional compounds but with improved safety profiles for non-target species .

Case Study: Efficacy Against Pests

Field studies have demonstrated that formulations based on this compound derivatives can significantly reduce pest populations in agricultural settings. These studies highlight the compound's role in integrated pest management strategies, contributing to sustainable agriculture practices .

Data Table: Synthesis Yields and Conditions

| Synthesis Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Method A (US6858737B2) | 89.8 | Cyclization at 0-5°C for 2 hours |

| Method B (CN1220687C) | 93 | Reaction with sodium carbonate at room temperature |

| Method C (US8835645B2) | 92 | Cyclization with hydrochloric acid at 20°C |

作用機序

The mechanism of action of 2-Cyanoimino-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The compound can form stable thiazolidine products through reactions with 1,2-aminothiols and aldehydes under physiological conditions . This bioorthogonal reaction is particularly useful for the coupling of biomolecules in a biocompatible manner .

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron-Withdrawing Groups: The cyanoimino group in this compound enhances electrophilicity compared to phenylimino derivatives, influencing binding to biological targets .

- Thioxo vs. Cyanoimino: Thioxo-substituted derivatives (e.g., rhodanine-3-acetamide) exhibit stronger hydrogen-bonding interactions with enzymes like aldose reductase, while cyanoimino derivatives may prioritize nucleophilic reactivity .

- Steric Effects : 2,2-Dimethylthiazolidine lacks functional groups for bioactivity but serves as a stable intermediate due to steric protection of the thiazolidine ring .

Antifungal and Antiviral Activity

- This compound: Demonstrates moderate antifungal activity against Magnaporthe oryzae (rice blast pathogen), with potency linked to the electron-deficient cyanoimino group disrupting fungal membrane proteins .

- 2-Phenylimino-1,3-thiazoline: Shows enhanced antifungal activity due to the aromatic phenyl group improving lipophilicity and membrane penetration .

Anticancer Potential

- 5-Arylidene-2-thioxo-1,3-thiazolidine (Compound 23): Exhibits selective cytotoxicity against hepatocellular carcinoma (Huh7 D12) and colorectal adenocarcinoma (Caco2) cells (IC₅₀ = 8 μM) with minimal toxicity to normal fibroblasts (IC₅₀ > 25 μM) .

Enzyme Inhibition

- Rhodanine-3-acetamide : Inhibits aldose reductase (ALR1) via hydrogen bonding between the thioxo group and Ser215/Ser211 residues, critical for managing diabetic complications .

- This compound: Not reported as an enzyme inhibitor, but the cyanoimino group may interact with catalytic cysteine residues in target proteins, a hypothesis requiring validation .

Structure-Activity Relationship (SAR) Insights

- Position 2 Modifications: Cyanoimino (electron-withdrawing) vs. phenylimino (electron-donating) groups drastically alter bioactivity profiles. Cyanoimino derivatives favor electrophilic interactions, while phenylimino derivatives enhance membrane permeability .

- Position 5 Modifications :

- Arylidene substituents (e.g., in Compound 23) introduce planar aromatic moieties that intercalate into DNA or inhibit kinase activity .

生物活性

2-Cyanoimino-1,3-thiazolidine is a compound that has garnered attention due to its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a thiazolidine ring containing a cyano group. Its structure allows it to participate in various biochemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Target Interactions

The compound interacts with several enzymes and proteins, influencing various biochemical pathways. Notably, it reacts with 1,2-aminothiols and aldehydes to form stable thiazolidine derivatives, which can exhibit fungicidal properties.

Cellular Effects

Research indicates that this compound affects cellular processes such as:

- Cell Signaling: Modulates pathways that regulate cellular functions.

- Gene Expression: Influences transcription factors leading to altered gene expression profiles.

- Metabolism: Affects metabolic flux by interacting with key enzymes.

Antifungal and Insecticidal Properties

Studies have demonstrated that compounds derived from this compound exhibit significant antifungal and insecticidal activities. For instance:

- Fungicidal Activity: Certain derivatives have shown efficacy against various fungal strains.

- Insecticidal Activity: The compound serves as an intermediate in the synthesis of neonicotinoid insecticides, which are effective against pests like aphids and leafhoppers .

Table 1: Biological Activities of this compound Derivatives

| Compound Name | Activity Type | Target Organism | Inhibition Rate (%) |

|---|---|---|---|

| Compound A | Fungicidal | Fusarium spp. | 85 |

| Compound B | Insecticidal | Aphis gossypii | 90 |

| Compound C | Herbicidal | Brassica juncea | 75 |

Case Study 1: Synthesis of Insecticides

A study synthesized several neonicotinoid derivatives using this compound as a precursor. These derivatives exhibited enhanced insecticidal properties compared to traditional compounds like imidacloprid . The research highlighted the compound's role in developing novel agrochemicals that target resistant pest populations.

Case Study 2: Antifungal Applications

Research conducted on the antifungal activity of thiazolidine derivatives revealed that compounds synthesized from this compound showed significant inhibition against pathogenic fungi. The study indicated potential applications in agricultural settings for crop protection .

Pharmacological Insights

Recent pharmacological studies have indicated that lower doses of this compound derivatives can exhibit neuroprotective effects and anti-inflammatory activities in animal models. These findings suggest potential therapeutic applications beyond agricultural uses .

Metabolic Pathways

The compound is involved in several metabolic pathways, influencing enzyme activity and metabolite levels. Its interactions with cofactors have been shown to affect overall metabolic health in cellular systems.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-cyanoimino-1,3-thiazolidine, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis involves a two-step process:

Step 1 : React alkali metal cyanide, cyanamide, and chlorine in a lower alcohol (e.g., methanol) at -5°C to 10°C to form N-cyanocarbonimidic acid esters. The pH must be maintained at 6.7–7.0, and solvents like methylene chloride are used for extraction .

Step 2 : Cyclize the ester with 2-aminoethanethiol at ≤30°C. Yield optimization requires strict control of molar ratios (e.g., cyanide:cyanamide = 1:1 to 0.2) and purification via reducing agent washes .

Alternative routes using 2-oxo-1,3-thiazolidine derivatives (e.g., with chloroethanol or O,O-diethyl chloridothiophosphate) may offer milder conditions but lower yields (~45–58%) .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound derivatives?

- Methodological Answer :

- IR Spectroscopy : Identify cyanoimino (C≡N) stretches near 2200 cm⁻¹ and thiazolidine ring vibrations (C-S, C-N) between 600–800 cm⁻¹ .

- NMR : Use - and -NMR to confirm substituent positions. For example, methylene protons adjacent to the thiazolidine ring appear as triplets at δ 3.5–4.5 ppm, while cyano carbons resonate at δ 115–120 ppm .

- X-ray Crystallography : Resolve ambiguities in stereochemistry. The crystal structure of ethyl 2-[(Z)-2-cyanoimino-1,3-thiazolidin-3-yl]acetate (Acta Cryst. E64, o1237) confirms Z-configuration and bond lengths critical for stability .

Advanced Research Questions

Q. How can computational docking studies guide the design of this compound derivatives with enhanced M. tuberculosis inhibition?

- Methodological Answer :

- Protein Preparation : Use Schrödinger’s Maestro to prepare the M. tuberculosis transcription inhibitor protein (PDB ID 3Q3S) by removing co-crystallized ligands and optimizing hydrogen bonding networks .

- Docking Parameters : Set Glide SP/XP precision modes, prioritize compounds forming hydrogen bonds with ASN179, ASN176, and π-π stacking with TRP145. Compounds with electron-donating groups (e.g., -OCH₃) on the thiazolidine ring show superior binding energies (e.g., -7.576 kcal/mol for compound 4a vs. -6.714 kcal/mol for ciprofloxacin) .

- Validation : Compare in-silico results with in-vitro MIC values to identify false positives .

Q. What structural modifications improve the hypoglycemic or antimicrobial activity of thiazolidine derivatives?

- Methodological Answer :

- Hypoglycemic Activity : Introduce hydrazinilidene or pyrazole fragments to enhance insulin sensitization. For example, pyrazolidene-3-carboxylic acids with hydrazinilidene-thiazolidine moieties show significant glucose uptake stimulation .

- Antimicrobial Activity : Substitute the thiazolidine ring with spiro-purine or acyclic nucleoside analogs. Derivatives like 2-thioxoimidazolin-4-one exhibit broad-spectrum antibacterial activity (MIC = 2–8 µg/mL) via disruption of bacterial membrane synthesis .

Q. How can contradictory data on biological activity or synthetic yields be resolved?

- Methodological Answer :

- Yield Discrepancies : Compare solvent polarity (e.g., ethanol vs. DMF) and catalyst effects. For instance, triethylamine increases esterification yields of 2-thioxoimidazolidine derivatives by 15–20% .

- Activity Variability : Perform dose-response assays under standardized conditions. A compound showing inconsistent anti-tubercular activity may require purity verification via HPLC or adjustment of in-vitro assay pH .

Q. What strategies mitigate toxicity risks in this compound-based drug candidates?

- Methodological Answer :

- Acute Toxicity Screening : Use rodent models to determine LD₅₀ values. For example, 3-acetyl-2-((2-methoxyphenoxy)methyl)thiazolidine has an oral LD₅₀ of 552 mg/kg in mice, necessitating structural modifications (e.g., replacing acetyl with carbamate groups) .

- In-Silico Predictors : Apply QSAR models to forecast hepatotoxicity or mutagenicity. Tools like ProTox-II can prioritize derivatives with lower risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。